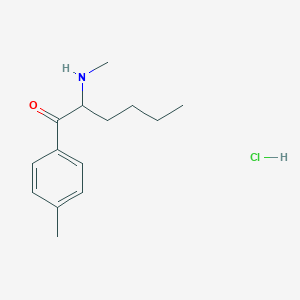
2-(Methylamino)-1-(p-tolyl)hexan-1-one,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylamino)-1-(p-tolyl)hexan-1-one, monohydrochloride is a chemical compound that belongs to the class of organic compounds known as substituted cathinones. These compounds are structurally related to the naturally occurring stimulant cathinone, found in the khat plant. Substituted cathinones are known for their stimulant properties and have been studied for various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(p-tolyl)hexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with p-tolualdehyde and a suitable ketone.
Condensation Reaction: The p-tolualdehyde undergoes a condensation reaction with the ketone in the presence of a base to form the intermediate product.
Reduction: The intermediate product is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the final product.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
2-(Methylamino)-1-(p-tolyl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further reduce the compound to form alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
2-(Methylamino)-1-(p-tolyl)hexan-1-one has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its effects on biological systems, including its stimulant properties.
Medicine: Investigated for potential therapeutic applications, particularly in the treatment of certain neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Methylamino)-1-(p-tolyl)hexan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced alertness and energy. The compound may also interact with other molecular targets and pathways, contributing to its overall effects.
相似化合物的比较
Similar Compounds
Methcathinone: A similar compound with stimulant properties.
Mephedrone: Another substituted cathinone with similar effects.
Ethylone: A related compound with both stimulant and empathogenic properties.
Uniqueness
2-(Methylamino)-1-(p-tolyl)hexan-1-one is unique due to its specific chemical structure, which influences its pharmacological properties and potential applications. Its distinct molecular arrangement allows for unique interactions with biological systems, making it a compound of interest for further research.
属性
CAS 编号 |
2749391-59-9 |
|---|---|
分子式 |
C14H22ClNO |
分子量 |
255.78 g/mol |
IUPAC 名称 |
2-(methylamino)-1-(4-methylphenyl)hexan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-4-5-6-13(15-3)14(16)12-9-7-11(2)8-10-12;/h7-10,13,15H,4-6H2,1-3H3;1H |
InChI 键 |
FCRSRTBQXDJYRG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(=O)C1=CC=C(C=C1)C)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




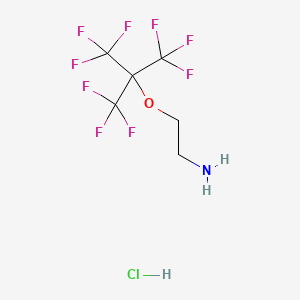
![Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester](/img/structure/B15134047.png)
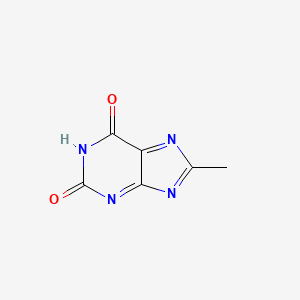
![[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B15134050.png)


![5-[3,5-Bis(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazole-3-thione](/img/structure/B15134062.png)
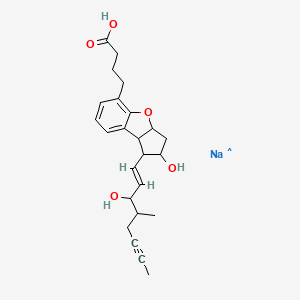
![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15134074.png)
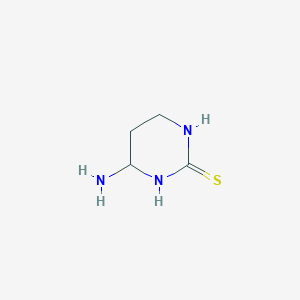
![N-[2-(3-oxo-2H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide](/img/structure/B15134089.png)

